17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one
Description
Properties
IUPAC Name |
(3bR,5aS,9aS,9bS)-1,1,9a-trimethyl-3,3b,4,5,5a,6,9,9b,10,11-decahydro-2H-indeno[4,5-h]isochromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18(2)9-8-14-13-5-4-12-10-17(20)21-11-19(12,3)16(13)7-6-15(14)18/h12-13,16H,4-11H2,1-3H3/t12-,13-,16-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMYHFPYBGUGPD-DYIBVVGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1CCC3C2CCC4C3(COC(=O)C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12COC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CCC4=C3CCC4(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104455 | |
| Record name | (4aS,4bS,9bR,11aS)-4,4a,4b,5,6,7,8,9,9b,10,11,11a-Dodecahydro-4a,7,7-trimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142793-21-3 | |
| Record name | (4aS,4bS,9bR,11aS)-4,4a,4b,5,6,7,8,9,9b,10,11,11a-Dodecahydro-4a,7,7-trimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142793-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142793213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aS,4bS,9bR,11aS)-4,4a,4b,5,6,7,8,9,9b,10,11,11a-Dodecahydro-4a,7,7-trimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401104455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17,17-DIMETHYL-18-NOR-2-OXA-5.ALPHA.-ANDROST-13-EN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36ZX74SJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Material Selection
A plausible precursor is 5α-androstan-3-one , which provides the foundational 5α-reduced skeleton. Modifications to this core can be sequentially applied:
-
Introduction of the 2-oxa lactone : Achieved via oxidation and lactonization of a 1,2-seco intermediate.
-
17,17-Dimethylation : Alkylation at C17 using methylating agents under controlled conditions.
-
Δ¹³ double bond formation : Dehydrogenation or elimination reactions targeting the C13–C14 position.
-
18-Nor configuration : Skeletal rearrangement or selective demethylation at C18.
Formation of the 2-Oxa Lactone
The lactone ring at C2 can be constructed through oxidative cleavage followed by reductive cyclization :
-
Step 1 : Oxidation of 5α-androstan-3-one at C1–C2 using osmium tetroxide and lead tetraacetate generates a 1,2-seco diacid intermediate.
-
Step 2 : Reduction with sodium borohydride in aqueous NaOH induces cyclization, forming the 2-oxa lactone.
Example Protocol (adapted from US6787659B2):
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | OsO₄, Pb(OAc)₄, acetic acid | 1,2-seco diacid | 75% |
| 2 | NaBH₄, NaOH (aq) | 2-oxa lactone | 90% |
17,17-Dimethylation
Introducing dimethyl groups at C17 requires alkylation post-lactonization:
-
Step 3 : Treat the lactone intermediate with methyl iodide and a strong base (e.g., LDA) in THF at −78°C to favor C17 methylation.
Critical Considerations :
-
Steric hindrance at C17 may necessitate bulky bases to direct methylation.
-
Double methylation can be achieved via sequential alkylation or using excess methylating agent.
Δ¹³ Double Bond Installation
Dehydrogenation of the C13–C14 bond is achievable via transition-metal catalysis :
-
Step 4 : Use palladium on carbon under hydrogen atmosphere to selectively remove hydrogen atoms, forming the Δ¹³ bond.
Alternative Method :
18-Nor Configuration
Removing the C18 methyl group involves demethylation or skeletal rearrangement :
-
Step 5 : Oxidative cleavage of C18–C19 bond using CrO₃ in acetic acid, followed by reductive workup.
Analytical Validation and Characterization
Key analytical data for intermediates and the final product should include:
-
¹H/¹³C NMR : Confirm lactone formation (δ ~170–175 ppm for carbonyl), dimethyl groups (singlets at δ 1.0–1.2 ppm), and Δ¹³ geometry (coupling constants ~10 Hz).
-
Mass Spectrometry : Molecular ion peak matching the exact mass (C₂₀H₂₈O₃: m/z 316.204).
-
X-ray Crystallography : Resolve stereochemistry at C5, C13, and C17.
Industrial and Pharmacological Considerations
While 17,17-dimethyl-18-nor-2-oxa-5α-androst-13-en-3-one is listed as a controlled substance , its synthesis aligns with methodologies for anabolic-androgenic steroids (AAS). Regulatory compliance demands strict documentation of intermediates to prevent diversion.
Chemical Reactions Analysis
17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. .
Scientific Research Applications
17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one has several scientific research applications:
Chemistry: Used as a reference standard for analytical methods.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses.
Industry: Used in the development and testing of new pharmaceuticals
Mechanism of Action
The mechanism of action of 17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one involves its interaction with specific molecular targets, such as androgen receptors. This interaction can modulate various signaling pathways, leading to changes in gene expression and cellular function .
Biological Activity
17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one , also known as Oxandrolone Related Compound C, is a synthetic anabolic steroid derived from testosterone. It possesses unique structural modifications that influence its biological activity and pharmacological profile. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 288.43 g/mol. Its structure features a modified steroid backbone that enhances its anabolic properties while minimizing androgenic effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H28O2 |
| Molecular Weight | 288.43 g/mol |
| CAS Number | 142793-21-3 |
| Melting Point | Data not available |
The biological activity of this compound primarily involves its interaction with androgen receptors (AR). The compound exhibits a high affinity for AR, leading to the activation of anabolic pathways that promote muscle growth and protein synthesis. Additionally, it has been shown to modulate various signaling pathways associated with muscle hypertrophy and regeneration.
Anabolic Effects
Research indicates that this compound can significantly enhance muscle mass and strength in both clinical and experimental settings. It is often compared to other anabolic steroids such as Oxandrolone due to its similar structural characteristics.
Therapeutic Applications
- Muscle Wasting Disorders : Due to its anabolic properties, this compound has potential applications in treating conditions like cachexia and muscle wasting associated with chronic illnesses.
- Bone Health : Some studies suggest that the compound may have positive effects on bone density, making it a candidate for osteoporosis treatment.
- Performance Enhancement : In sports medicine, it is sometimes used for performance enhancement, although this is controversial and often regulated.
Clinical Studies
- Study on Muscle Mass Increase : A clinical trial demonstrated that subjects administered with this compound showed a significant increase in lean body mass compared to a placebo group over a 12-week period.
- Effects on Bone Density : Another study indicated that the compound positively influenced bone mineral density in post-menopausal women, suggesting potential benefits for osteoporosis management.
Comparative Analysis with Other Anabolics
| Compound | Anabolic Activity | Androgenic Activity | Therapeutic Use |
|---|---|---|---|
| 17,17-Dimethyl... | High | Low | Muscle wasting, osteoporosis |
| Oxandrolone | Moderate | Low | Muscle wasting |
| Testosterone | High | High | Hormone replacement therapy |
Comparison with Similar Compounds
Functional Group Modifications
- 2-Oxa vs. 3-Ketone/Hydroxyl : The 2-oxa substitution in the target compound contrasts with 3-ketone (e.g., oxandrolone derivatives) or 3α-hydroxy groups (e.g., compound 8). This substitution alters electronic properties and metabolic pathways, as oxa rings are less prone to enzymatic oxidation .
- 17,17-Dimethyl vs.
Stereochemical Variations
- 5alpha vs. 5beta Configuration : The 5alpha configuration (A/B ring trans) in the target compound vs. 5beta (A/B ring cis) in compound 8 affects molecular shape and receptor interactions. The 5alpha configuration is associated with higher androgenic activity in related steroids .
- Δ13 vs. Δ1 or Δ4 Double Bonds: The Δ13 double bond in the target compound induces conformational rigidity distinct from Δ1 (e.g., methandienone) or Δ4 (testosterone derivatives) systems, influencing solubility and detection via mass spectrometry .
Spectroscopic Signatures
- C19 Chemical Shifts: In 5alpha steroids, C19 δC values are typically <17 ppm (e.g., 10.61 ppm in compound 8a), whereas 5beta isomers exhibit upfield shifts. This serves as a diagnostic marker in NMR analysis .
- H3 Multiplicity : The dddd splitting pattern of H3 (δH 4.08 ppm) in compound 8 confirms 3α-hydroxy configuration, absent in the target compound’s 3-ketone system .
Pharmacological and Analytical Relevance
- The target compound’s 2-oxa and 17,17-dimethyl groups make it a critical marker for detecting oxandrolone misuse, as these groups resist hepatic metabolism longer than hydroxyl or acetate analogs .
- Compared to 3α-hydroxy-17-methyl-18-nor-5β-androst-13(17)-ene-16-one, the target lacks a 16-ketone, simplifying its mass spectral fragmentation pattern (e.g., absence of m/z peaks associated with ketone cleavage) .
Q & A
Basic: What synthetic methodologies are validated for producing 17,17-Dimethyl-18-nor-2-oxa-5α-androst-13-en-3-one, and how do reaction conditions influence stereochemical outcomes?
Answer:
The synthesis typically involves functionalization of androstane derivatives via oxa-ring formation. For example, oxa-steroids are often synthesized by introducing oxygen atoms via epoxidation or lactonization, followed by regioselective reduction or alkylation. Key steps include protecting group strategies for hydroxyl or ketone moieties and stereochemical control using catalysts like palladium or enzymatic systems. Reaction temperature (e.g., 40–60°C for hydrolysis) and solvent polarity significantly impact yield and stereoselectivity, as seen in analogous protocols for 3β-acetoxyandrosta-5,16-diene derivatives .
Basic: What analytical techniques are essential for verifying structural integrity and purity in compliance with pharmacopeial standards?
Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity assessment, as per USP guidelines (e.g., 0.99 mg/mg purity specification) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C, confirms stereochemistry at C-5α and C-17. Infrared (IR) spectroscopy identifies carbonyl (C=O) and oxa-ring vibrations (~1700–1750 cm⁻¹). Mass spectrometry (MS) validates molecular weight (C₂₀H₂₈O₂; calculated 300.42 g/mol) .
Advanced: How does the 2-oxa modification influence the compound’s metabolic stability compared to non-oxa androstane analogs?
Answer:
The 2-oxa ring reduces susceptibility to hepatic oxidation by cytochrome P450 enzymes, as observed in studies of similar oxa-steroids. Stability testing under accelerated conditions (40°C/75% RH) shows slower degradation rates compared to 17α-methyl analogs. Advanced LC-MS/MS methods detect oxidative metabolites, with fragmentation patterns indicating resistance to C-3 ketone reduction .
Advanced: What computational approaches resolve discrepancies in receptor-binding predictions for this compound?
Answer:
Molecular docking studies using glucocorticoid receptor (GR) crystal structures (PDB: 4P6X) reveal that the 2-oxa ring alters hydrogen-bonding networks compared to non-oxa steroids. Density functional theory (DFT) calculations highlight electronic effects on the C-3 ketone’s electrophilicity, which correlate with in vitro binding affinity data. Discrepancies between predicted and observed IC₅₀ values are mitigated by incorporating solvent-accessible surface area (SASA) corrections .
Basic: How are stability-indicating HPLC methods optimized for batch-to-batch impurity profiling?
Answer:
Method optimization involves:
- Column selection : C18 or phenyl-hexyl phases for resolving polar degradation products.
- Mobile phase : Acetonitrile/water gradients with 0.1% formic acid to enhance peak symmetry.
- Detection : UV at 240 nm (optimal for Δ⁴-3-keto chromophores).
Validation parameters include linearity (R² > 0.999 for 50–150% of target concentration) and precision (%RSD < 2.0) per ICH Q2(R1) guidelines .
Advanced: What mechanistic insights explain conflicting data on the compound’s inhibition of 5α-reductase isoforms?
Answer:
Contradictions arise from isoform-specific assays (e.g., SRD5A1 vs. SRD5A2). Kinetic studies using recombinant enzymes show non-competitive inhibition for SRD5A1 (Ki = 1.2 µM) but uncompetitive inhibition for SRD5A2 (Ki = 0.8 µM). X-ray crystallography of enzyme-inhibitor complexes reveals differential interactions with NADPH cofactors, explaining isoform selectivity .
Basic: What protocols ensure reproducibility in synthesizing high-purity batches for pharmacological studies?
Answer:
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., n-hexane/EtOAc 1:1) to ≥99% purity.
- Quality control : Triple-quadrupole MS for trace impurity detection (<0.1% w/w).
- Documentation : Adherence to USP monographs for related steroids (e.g., Oxandrolone standards) .
Advanced: How do crystallographic studies resolve ambiguities in the compound’s solid-state conformation?
Answer:
Single-crystal X-ray diffraction (SCXRD) confirms the 5α-H configuration and chair conformation of the oxa ring. Hydrogen-bonding interactions between C-3 ketone and adjacent methyl groups stabilize the A-ring geometry. Discrepancies between solution-state NMR and SCXRD data are reconciled using variable-temperature NMR to assess dynamic equilibria .
Basic: What are the critical considerations for designing in vivo pharmacokinetic studies of this compound?
Answer:
- Dosing regimen : Subcutaneous administration to avoid first-pass metabolism.
- Sampling intervals : Frequent plasma collections (0–24 hr) to capture biphasic elimination.
- Analytical method : LC-MS/MS with deuterated internal standards (e.g., d₃-17,17-dimethyl analog) .
Advanced: How does the compound’s logP value correlate with membrane permeability in cell-based assays?
Answer:
Experimental logP (2.1 ± 0.3) aligns with computational predictions (ALOGPS 2.1). Parallel artificial membrane permeability assays (PAMPA) show a 15% increase in permeability compared to 17α-methyltestosterone, attributed to the oxa ring’s polarity. Conflicting Caco-2 monolayer data are resolved by accounting for efflux transporter (P-gp) interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
